Methyl [(4-amino-2-nitrophenyl)thio]acetate
Overview
Description
“Methyl [(4-amino-2-nitrophenyl)thio]acetate” is a chemical compound with the molecular formula C9H10N2O4S . It is also known as "Acetic acid, 2-[(4-amino-2-nitrophenyl)thio]-, methyl ester" .
Molecular Structure Analysis
The molecular weight of “this compound” is 242.25 g/mol . The InChI string representation of its structure is "InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3".Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 242.25 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Scientific Research Applications
DNA-Binding Studies and Biological Activities
Research has shown that nitrosubstituted acylthioureas, closely related to Methyl [(4-amino-2-nitrophenyl)thio]acetate, demonstrate significant DNA interaction properties. This interaction is critical for understanding the potential anti-cancer capabilities of these compounds. The study also explored their antioxidant, cytotoxic, antibacterial, and antifungal activities, which are crucial for various biomedical applications (Tahir et al., 2015).
Herbicidal Activity
Compounds structurally similar to this compound have been investigated for their herbicidal effects. A study on the herbicidal activity of related isomers on broadleaf weeds in soybeans highlighted the agricultural applications of these compounds (Hayashi & Kouji, 1990).
Syntheses of Analogues and Reaction Studies
Studies have been conducted on the syntheses of analogues of this compound, focusing on their reaction mechanisms and applications. These findings are significant for developing new synthetic pathways and understanding the reactivity of such compounds (Konakahara et al., 1988).
Synthesis of Hemiacetal Analogues
Research into the reductive cyclizations of compounds like this compound has led to the synthesis of hemiacetal analogues. These analogues represent potential applications in organic chemistry and pharmaceutical development (Sicker et al., 1994).
Properties
IUPAC Name |
methyl 2-(4-amino-2-nitrophenyl)sulfanylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4S/c1-15-9(12)5-16-8-3-2-6(10)4-7(8)11(13)14/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZYZULZVNBROB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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